benzyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate
Overview
Description
Synthesis Analysis
The synthesis of chromene derivatives often involves the reaction of naphthols with α-cyano-4-methoxycinnamonitriles and intermediates such as 2-(imino-piperidin-1-yl-methyl)-3-(4-methoxyphenyl)acrylonitrile. For instance, El-Agrody et al. (2002) demonstrated the preparation of 1H-benzo[f]chromene derivatives through a reaction pathway involving naphthols and cinnamonitriles, highlighting the synthetic versatility of chromene compounds (El-Agrody et al., 2002).
Molecular Structure Analysis
The molecular structure of chromene derivatives can be elucidated using techniques like single-crystal X-ray diffraction. For example, Srinivasan et al. (2012) described the structure of 2-(2,4,4-trimethyl-3,4-dihydro-2H-benzo[h]chromen-2-yl)-1-naphthyl acetate, showcasing the typical features of chromene compounds, including crystal packing and intramolecular interactions (Srinivasan et al., 2012).
Chemical Reactions and Properties
Chromene derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. For instance, the reaction of methyl 2-(3-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy)acetate with 2-(2-aminophenyl)benzothiazole leads to stable co-crystals, demonstrating the potential for forming supramolecular structures through hydrogen bonding and other non-covalent interactions (Al-Amiery et al., 2013).
Scientific Research Applications
Co-crystal Structure Analysis
A study detailed the synthesis and structural analysis of co-crystals involving related chromene derivatives, highlighting the absence of hydrogen bonding between molecules and their stability. This research provides insights into the crystallographic characteristics of such compounds (Kadhum et al., 2012).
Oxidation Potentials
Research on the accurate oxidation potentials of benzene and biphenyl derivatives, including methodologies for determining electron-transfer equilibrium constants, is crucial for understanding the electronic properties of such compounds (Merkel et al., 2009).
Iron-Catalyzed Benzylation
An efficient iron-catalyzed benzylation method for 1,3-dicarbonyl compounds has been developed, yielding benzylated products under mild conditions. This synthesis route is particularly relevant for producing pharmaceutically interesting compounds (Kischel et al., 2007).
Interaction Studies
Investigations into the interactions between homophthalic anhydride and certain acetates led to the synthesis of minor products, advancing the understanding of reaction mechanisms involving chromene derivatives (Shablykin et al., 2017).
Antibacterial Effects
A study reported the synthesis of new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activity. This research contributes to the search for novel compounds with high levels of antibacterial properties (Behrami & Dobroshi, 2019).
Synthesis and Biological Activities
The synthesis of substituted benzocoumarin derivatives and their evaluation for antibacterial, antioxidant, and anti-cancer activities provide a basis for developing new therapeutic agents. Molecular docking and ADME studies further elucidate the potential of these compounds in drug design (Megha G.V. et al., 2022).
properties
IUPAC Name |
benzyl 2-[2-(4-methylphenyl)-4-oxochromen-3-yl]oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O5/c1-17-11-13-19(14-12-17)24-25(23(27)20-9-5-6-10-21(20)30-24)29-16-22(26)28-15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQBBMIAWMKQKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC(=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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